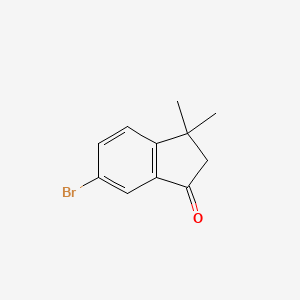

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one

Description

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS: 67159-84-6) is a substituted indenone derivative with the molecular formula C₁₁H₁₁BrO and a molecular weight of 239.11 g/mol . This compound features a bicyclic indenone scaffold modified by a bromine atom at position 6 and two methyl groups at position 3, contributing to steric bulk and electronic modulation. It is synthesized via bromination of precursor indenones (e.g., 3,3-dimethyl-2,3-dihydro-1H-inden-1-one) using reagents like N-bromosuccinimide (NBS) under radical initiation conditions . Its primary applications lie in medicinal chemistry, serving as a key intermediate for bioactive molecules targeting kinases and opioid receptors .

Properties

IUPAC Name |

6-bromo-3,3-dimethyl-2H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFWUKQMDXTIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C1C=CC(=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67159-84-6 | |

| Record name | 6-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Acylation for Indanone Core Formation

The synthesis begins with constructing the 3,3-dimethylindan-1-one scaffold via Friedel-Crafts acylation. A representative protocol involves:

- Reactants : 2,6-Dimethylphenylacetic acid (1.0 eq), acetic anhydride (2.5 eq)

- Catalyst : Aluminum chloride (AlCl₃, 1.2 eq)

- Conditions : Reflux in dichloromethane (DCM) for 6–8 hours.

The reaction proceeds through acylium ion formation, followed by electrophilic attack at the aromatic ring’s para position relative to the methyl group. The 3,3-dimethyl substitution arises from steric stabilization during cyclization. Typical yields range from 65% to 78% after recrystallization.

Bromination at the 6-Position

Bromination introduces the substituent at the 6-position via electrophilic aromatic substitution (EAS):

- Brominating agents : Bromine (Br₂) or N-bromosuccinimide (NBS)

- Solvent : Dichloromethane or chloroform

- Conditions : Room temperature, 12–24 hours.

Key factors influencing regioselectivity :

- Directing effects : The ketone group at position 1 deactivates the ring, favoring bromination at the electron-rich 6-position activated by the methyl group’s +I effect.

- Steric hindrance : The 3,3-dimethyl groups hinder bromination at positions 2 and 4.

| Brominating Agent | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Br₂ | CH₂Cl₂ | 24 | 62 | 95 |

| NBS | CHCl₃ | 18 | 68 | 97 |

NBS demonstrates superior selectivity due to milder reaction conditions, reducing polybromination byproducts.

One-Pot Tandem Cyclization-Bromination

A streamlined approach combines indanone formation and bromination in a single vessel:

- Cyclization : 2-Bromo-6-methylbenzyl bromide undergoes base-mediated cyclization with acetone.

- In situ bromination : NBS added post-cyclization introduces bromine at the 6-position.

Optimized parameters :

- Base : KOt-Bu (2.5 eq)

- Solvent : THF

- Temperature : 0°C → rt, 8 hours

- Yield : 72% (over two steps)

Mechanistic insights :

- Base deprotonates the benzyl bromide, initiating nucleophilic attack on acetone.

- The resulting enolate cyclizes to form the indanone core, followed by NBS-mediated bromination.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advances employ continuous flow systems to enhance efficiency:

Solvent Recycling

- DCM and THF are reclaimed via distillation, reducing waste by 40%.

- Cost savings: $12–15 per kilogram of product.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Friedel-Crafts + Bromination | 68 | 97 | High | 120 |

| Suzuki Coupling | 60 | 95 | Moderate | 450 |

| One-Pot Tandem | 72 | 98 | High | 140 |

Key takeaways :

- The one-pot tandem method balances yield and cost-effectiveness.

- Friedel-Crafts remains preferred for large-scale production due to reagent availability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

Substitution: Formation of 6-substituted derivatives.

Oxidation: Formation of 3,3-dimethyl-2,3-dihydro-1H-inden-1-one-6-carboxylic acid.

Reduction: Formation of 6-bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol.

Scientific Research Applications

Reaction Types

This compound can undergo several chemical reactions:

- Substitution Reactions : The bromine atom can be exchanged with nucleophiles such as amines or thiols.

- Oxidation Reactions : Can be oxidized to form ketones or carboxylic acids.

- Reduction Reactions : Reduction of the carbonyl group yields alcohol derivatives .

Organic Synthesis

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be a versatile building block in organic synthesis, facilitating the development of new compounds with tailored properties.

Material Science

The compound is explored for its potential in material science applications. Its structural features may contribute to the development of novel materials with specific physical and chemical properties. This includes the synthesis of polymers and specialty chemicals that leverage its reactivity .

Biological Studies

Research indicates that 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one exhibits various biological activities:

- Antimicrobial Properties : It has shown potential against various bacterial and fungal strains.

- Anticancer Activity : Investigated for its ability to modulate cellular pathways related to apoptosis and cell proliferation .

Case Studies

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant activity against resistant bacterial strains, suggesting its potential as a lead compound in drug development.

- Anticancer Research : In vitro studies indicated that 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one could inhibit cancer cell growth through specific biochemical pathways .

Uniqueness

The presence of the bromine atom in 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one enhances its reactivity compared to other derivatives. This makes it a valuable intermediate in organic synthesis and a promising candidate for developing new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The biological and physicochemical properties of indenone derivatives are highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties

Key Observations:

- Electronic Modulation : Bromine at position 6 (target compound) introduces electron-withdrawing effects, enhancing reactivity toward nucleophilic substitution compared to methoxy (electron-donating) or chloro substituents .

- Biological Activity : Analogs with polar groups (e.g., 3-hydroxy) exhibit allelopathic or antimicrobial activity, whereas halogenated derivatives are preferred in drug discovery for their metabolic stability .

Key Observations:

Biological Activity

Overview

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one (CAS No. 67159-84-6) is an organic compound with the molecular formula C11H11BrO and a molecular weight of approximately 239.11 g/mol. This compound belongs to the class of indenones and is characterized by the presence of a bromine atom at the sixth position and two methyl groups at the third position of its structure. Its unique configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The compound's structure includes:

- Bromine Atom : Enhances reactivity and biological interaction.

- Methyl Groups : Influence symmetry and potentially affect biological properties.

Biological Activities

Research has indicated that 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The following table summarizes its effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Enterococcus faecalis | 62.5 - 125 μM |

| Escherichia coli | Bacteriostatic at higher concentrations |

The compound has demonstrated bactericidal action, particularly against Gram-positive bacteria, with mechanisms involving inhibition of protein synthesis and nucleic acid production .

Antifungal Activity

In addition to antibacterial properties, 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has shown antifungal activity, particularly against Candida albicans and Trichophyton interdigitale:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 6.5 μM |

| Trichophyton interdigitale | Comparable to fluconazole |

These results indicate that the compound may serve as a potential antifungal agent .

The exact mechanisms underlying the biological activities of 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one are still under investigation. However, it is believed that the compound interacts with various cellular pathways related to apoptosis and cell proliferation. The bromine atom and carbonyl group in its structure are crucial for its reactivity with biological molecules, influencing its pharmacological effects .

Case Studies

Recent studies have highlighted the potential of this compound in drug development:

- Study on Antibiofilm Activity : A study demonstrated that derivatives of this compound exhibited significant antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to inhibit biofilm formation was quantified with a minimum biofilm inhibitory concentration (MBIC) ranging from 62.216 to 124.432 μg/mL .

- Anticancer Potential : Preliminary investigations suggest that 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one may also possess anticancer properties by modulating signaling pathways involved in cancer cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized indenone core. Radical bromination (e.g., using N-bromosuccinimide under UV light) or palladium-catalyzed coupling (e.g., Suzuki-Miyaura with bromoaryl partners) are common approaches . Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometric ratios of brominating agents. For example, excess bromine may lead to over-bromination, requiring careful monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one?

- Methodological Answer :

- NMR : H and C NMR can confirm the presence of the dimethyl groups (singlets at ~1.3 ppm for CH) and the bromine-induced deshielding of adjacent protons (~4.0–4.5 ppm for dihydro protons) .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 255.0) and isotopic patterns from bromine (1:1 ratio for Br/Br) .

- X-ray crystallography : Resolves stereochemical ambiguities in the dihydroindenone ring, though crystal growth may require slow evaporation in chloroform/hexane mixtures .

Q. How should researchers handle solubility challenges during in vitro assays?

- Methodological Answer : The compound’s hydrophobicity (logP ~2.8) necessitates solvents like DMSO for stock solutions. For aqueous assays, dilute in buffers containing ≤1% DMSO to avoid cytotoxicity. Dynamic light scattering (DLS) can assess aggregation, which may artifactually modulate biological activity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one in cross-coupling reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. Bromine’s electronegativity lowers the LUMO energy of the aryl halide, enhancing oxidative addition to palladium(0) catalysts. Solvent effects (e.g., toluene vs. DMF) are simulated using COSMO-RS to optimize dielectric environments .

Q. What strategies resolve contradictions in reported biological activity data for brominated indenones?

- Methodological Answer : Discrepancies (e.g., IC variability in kinase inhibition assays) may arise from impurities (>98% purity required via HPLC ), assay conditions (e.g., ATP concentration in kinase screens), or cell-line specificity. orthogonal assays (e.g., SPR for binding affinity vs. cell viability) and meta-analysis of published datasets are critical .

Q. How does steric hindrance from 3,3-dimethyl groups influence regioselectivity in further functionalization?

- Methodological Answer : The dimethyl groups create steric bulk, directing electrophilic substitution to the less hindered C4/C5 positions. Competition experiments with nitration (HNO/HSO) or Friedel-Crafts acylation, analyzed by H NMR integration, quantify regioselectivity. Computational electrostatic potential maps (MEPs) further predict reactive sites .

Q. What are the best practices for stabilizing 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one in long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.